molecular formula C8H8FNO3 B3394059 1-(4-Fluoro-3-nitrophenyl)ethanol CAS No. 774-86-7

1-(4-Fluoro-3-nitrophenyl)ethanol

Cat. No.: B3394059
CAS No.: 774-86-7
M. Wt: 185.15 g/mol
InChI Key: IACYNVDAYQTIKW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethanol moiety

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Fluoro-3-nitrophenyl)ethanol may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, have been shown to act on penicillin-binding proteins, promoting cell lysis . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been reported to show an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Based on the action of similar compounds, it can be speculated that this compound may lead to changes in cellular function, potentially through interactions with various biological targets .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-3-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-3-nitrophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(4-Fluoro-3-nitrophenyl)acetone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite (Na2S2O4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluoro-3-nitrophenyl)acetone.

    Reduction: Formation of 1-(4-Fluoro-3-aminophenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)ethanol is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-nitrophenyl)acetone
  • 1-(4-Fluoro-3-aminophenyl)ethanol
  • 4-Fluoro-3-nitrobenzyl alcohol

Uniqueness

1-(4-Fluoro-3-nitrophenyl)ethanol is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct electronic properties. This combination of functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACYNVDAYQTIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-fluoro-3-nitrophenyl)ethanone (1.0 g, 5.46 mmol) was dissolved in MeOH (15.0 ml) and stirred over ice bath. NaBH4 (0.62 g, 16.0 mmol) was added portionwise. Upon completion of the addition, the reaction mixture was stirred at rt for 10 minutes. The reaction mixture was poured into EtOAc and brine. The organic layer was separated, dried over MgSO4 and evaporated. The resulting material was purified by flash chromatography on silica eluting with 20% to 70% EtOAc/Hexane to afford the title compound (881 mg, yield: 87%). %). 1H-NMR (400 MHz, CDCl3) δ 1.53 (d, 4H) 4.99 (dd, 1H) 7.22-7.33 (m, 1H) 7.66 (ddd, 1H) 8.09 (dd, 1H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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